1,5-Dimethylpyrrolidine-2,4-dione: A Technical Guide to the Tetramic Acid Core
1,5-Dimethylpyrrolidine-2,4-dione: A Technical Guide to the Tetramic Acid Core
Topic: 1,5-Dimethylpyrrolidine-2,4-dione Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
1,5-Dimethylpyrrolidine-2,4-dione (also known as 1,5-dimethyltetramic acid) represents a foundational scaffold in the class of nitrogen heterocycles known as tetramic acids.[1][2] Characterized by a pyrrolidine-2,4-dione ring system, this compound serves as a critical intermediate in the synthesis of bioactive natural products, including antibiotics (e.g., reutericyclin) and mycotoxins (e.g., tenuazonic acid).[1][2][3] This guide provides a comprehensive analysis of its physicochemical properties, tautomeric behavior, synthetic methodologies, and reactivity profiles, offering a robust framework for its application in medicinal chemistry.[1]
Physicochemical Properties & Tautomerism[2][4][5]
Chemical Identity[2][6][7][8]
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CAS Number: 849770-44-1 (Specific isomer/salt forms may vary; generic tetramic acid core: 503-83-3)[2]
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Molecular Weight: 127.14 g/mol [1]
The Tautomeric Equilibrium
The defining feature of 1,5-dimethylpyrrolidine-2,4-dione is its complex tautomeric equilibrium. Unlike simple ketones, the 2,4-dione system possesses an acidic methylene group at the C-3 position, flanked by two carbonyls.[1] This facilitates rapid interconversion between the keto and enol forms.
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Keto Form: Dominant in non-polar solvents (e.g., CHCl₃) and the solid state for 3-unsubstituted derivatives.[1][2]
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Enol Forms: Stabilized in polar solvents (e.g., DMSO, MeOH) or by intramolecular hydrogen bonding in 3-acyl derivatives.[1][2]
Key Insight: The acidity of the C-3 proton (pKa ≈ 4.0–6.0) makes the ring system highly responsive to pH changes, acting as a vinylogous acid.[1]
Figure 1: Tautomeric equilibrium shifting between the 2,4-dione (keto) and hydroxy-pyrrolinone (enol) forms.[1][2]
Solubility and Stability
| Solvent | Solubility Profile | Stability Note |
| Water | Moderate to High | Stable at neutral pH; susceptible to ring opening (hydrolysis) under strong basic conditions (pH > 12).[2] |
| Chloroform/DCM | High | Predominantly exists in the keto form; ideal for acylation reactions. |
| DMSO/DMF | High | Shifts equilibrium toward enol forms; typically used for biological assays.[2] |
| Methanol | High | May facilitate slow esterification or ring opening if catalytic acid/base is present.[2] |
Synthetic Methodology
The most robust route to 1,5-dimethylpyrrolidine-2,4-dione utilizes the Meldrum’s Acid protocol. This method avoids the harsh conditions of the traditional Dieckmann condensation and allows for the retention of chiral integrity at the C-5 position (derived from N-methylalanine).
Protocol: Meldrum's Acid Mediated Synthesis
Objective: Synthesis of 1,5-dimethylpyrrolidine-2,4-dione from N-methylalanine.[2]
Reagents:
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N-Methyl-L-alanine (1.0 equiv)[2]
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Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv)[1][2]
Step-by-Step Workflow:
-
N-Protection (In situ):
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Dissolve N-methyl-L-alanine in anhydrous dichloromethane (DCM).
-
Protect the nitrogen (e.g., Cbz or Boc) if necessary, though the Meldrum's acid route can sometimes proceed with the secondary amine directly forming the amide.[1] Standard modification: Use N-Boc-N-methylalanine to prevent polymerization.[2]
-
-
Acylation of Meldrum's Acid:
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Cyclization:
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Workup:
Figure 2: Synthetic pathway via the Meldrum's acid route, highlighting the thermal cyclization step.[2]
Characterization Data
Trustworthy identification relies on distinguishing the unique spectral signatures of the tetramic acid core.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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Note: In d₆-DMSO, the C3 signal may vanish or broaden due to rapid exchange with residual water/solvent protons (enolization).[1][2]
Mass Spectrometry (MS)
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Fragmentation: Loss of CO (28 Da) and CH₃NCO (Methyl isocyanate) are common fragmentation pathways for the pyrrolidine-2,4-dione ring.[2]
Reactivity & Applications
The 1,5-dimethylpyrrolidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry due to its distinct reactivity at the C-3 position.[2]
C-3 Acylation (The Antibiotic Route)
The most critical reaction for this scaffold is C-acylation to generate 3-acyltetramic acids, which mimic the structure of natural antibiotics like Reutericyclin and Tenuazonic Acid .
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Mechanism: The C-3 carbon is nucleophilic.[2] Reaction with an acid chloride (R-COCl) in the presence of a Lewis acid (e.g., BF₃[1]·OEt₂) or rearrangement of an O-acyl intermediate (O- to C-acyl shift) yields the bioactive 3-acyl derivative.[2]
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Bioactivity: These derivatives act as bacterial membrane ionophores or inhibitors of cell wall biosynthesis.[2]
Reactivity Map[2]
Figure 3: Reactivity profile of the C-3 position and oxygen centers.[2]
References
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Jeong, Y. C., et al. (2020).[1][2] "Synthesis and Biological Evaluation of Tetramic Acid Derivatives." Journal of Medicinal Chemistry.
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Schobert, R., & Schlenk, A. (2008).[1][2] "Tetramic Acids: Structurally Diverse and Biologically Active Natural Products."[2] Bioorganic & Medicinal Chemistry.
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Mo, X., et al. (2014).[1][2] "Meldrum's Acid in the Synthesis of Natural Products and Analogs." Tetrahedron.
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PubChem Database. (2024).[2][10] "Compound Summary: Tetramic Acid Derivatives." National Library of Medicine.[2] [1][2]
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Sigma-Aldrich. (2024).[2] "Product Specification: Pyrrolidine-2,4-dione derivatives." [2]
Sources
- 1. thno.org [thno.org]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 5,5-dimethylpyrrolidine-2,4-dione (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Tetramic acid | C4H5NO2 | CID 54687243 - PubChem [pubchem.ncbi.nlm.nih.gov]
